

Avotaciclib product research methods

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Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

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Avotaciclib Application Notes

Avotaciclib is a small molecule kinase inhibitor that selectively targets CDK1, a key regulator of cell cycle progression from the G2 phase to mitosis [1] [2]. Its primary research application is in studying CDK1's role in tumorigenesis and overcoming chemotherapy resistance.

Mechanism of Action and Research Applications

- **Primary Target:** Cyclin-dependent kinase 1 (CDK1) [1] [2].
- **Key Research Use:** Investigated in **locally advanced or metastatic pancreatic cancer**, **glioblastoma multiforme (GBM)**, and **metastatic colorectal cancer (CRC)** [1].
- **Biological Context:** CDK1 is often overexpressed in cancerous tissues and its inhibition can suppress oncogenic cell functions. CDK1 also has non-cell cycle roles; when localized to mitochondria, it can phosphorylate anti-apoptotic proteins like Bcl-2 and Bcl-xL, switching activity to promote apoptosis [3] [4]. This pro-apoptotic role is key for strategies to overcome paclitaxel resistance in ovarian cancer [4].

Basic Chemical and Physical Properties

The table below summarizes core properties of **Avotaciclib** and its common salt forms for research use.

Property	Avotaciclib (Free Base)	Avotaciclib Trihydrochloride	Avotaciclib Sulfate
Chemical Formula	C ₁₃ H ₁₁ N ₇ O [1]	C ₁₃ H ₁₁ N ₇ O.3ClH [2]	C ₁₃ H ₁₁ N ₇ O.H ₂ SO ₄ (assumed)
Molecular Weight	281.28 g/mol [1]	390.66 g/mol [2]	Not Specified
CAS Number	1983983-41-0 [1]	1983984-01-5 [2]	1983984-04-8 [1]
Solubility (Water)	Not Available	78 mg/mL (~200 mM) [2]	Not Available
Solubility (DMSO)	Not Available	4 mg/mL (~10.23 mM) [2]	Not Available

Experimental Protocols for Preclinical Research

The following protocols are adapted from recent studies using **Avotaciclib** as a CDK1 inhibitor in cancer cell models.

Protocol for Cell Viability Assay (MTT Assay)

This protocol assesses the effect of **Avotaciclib** on cancer cell viability, often in combination with other agents [4].

- **1.1. Cell Seeding:** Seed paclitaxel-resistant ovarian cancer cells (e.g., SKOV3-TR) in 6-well plates at a density of 10,000 cells per well in complete RPMI-1640 medium with 10% FBS.
- **1.2. Drug Treatment:** After cell attachment, treat with **Avotaciclib** alone or in combination (e.g., with paclitaxel and/or duloxetine) for 48 hours. Include an untreated control well.
- **1.3. Incubation and Measurement:**
 - Add MTT reagent (1 mg/mL final concentration) and incubate for 1 hour at 37°C.
 - Remove supernatant and dissolve formed formazan crystals in 2-propanol.
 - Measure absorbance at 595 nm using a plate reader.

- **1.4. Data Analysis:** Calculate cell viability as a percentage of the untreated control. Experiments should be performed in triplicate and repeated at least three times.

Protocol for Apoptosis Detection (Annexin V/PI Staining)

This protocol quantifies apoptotic cell death induced by **Avotaciclib** treatment [4].

- **2.1. Cell Preparation:** Seed and treat cells as in the viability assay protocol for 48 hours.
- **2.2. Staining:**
 - Collect cells by centrifugation and resuspend in 500 μ L of 1X Binding Buffer.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
 - Incubate for 5 minutes in the dark at room temperature.
- **2.3. Flow Cytometry:** Analyze stained cells immediately using a flow cytometer (e.g., CytoFLEX). A minimum of 10,000 events per sample should be recorded.
- **2.4. Data Analysis:** Use flow cytometry software to determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable cells (Annexin V-/PI-).

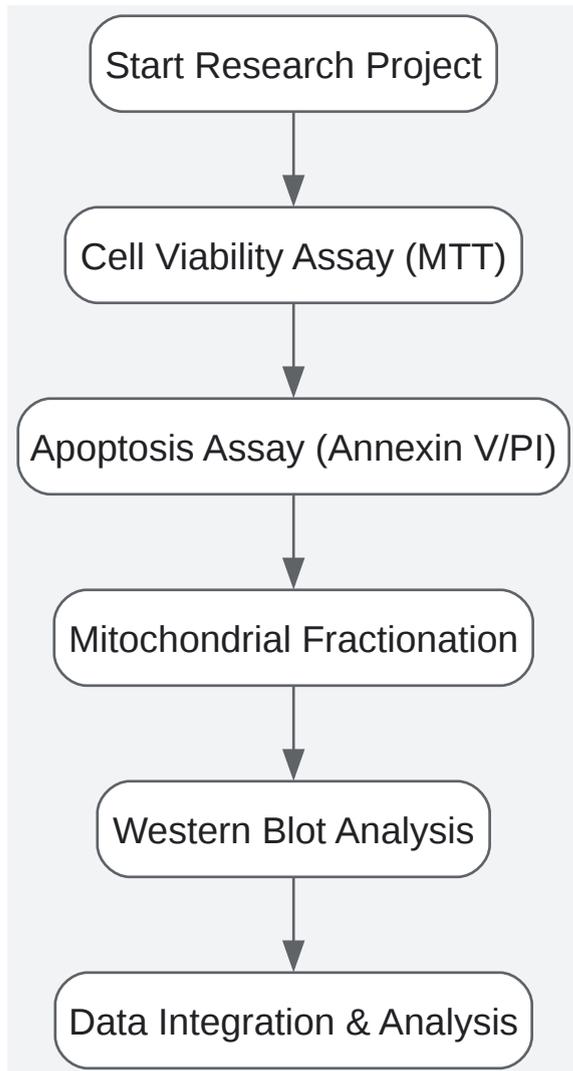
Protocol for Mitochondrial and Cytosolic Fractionation

This protocol is used to study the translocation of CDK1 to mitochondria, a key step in its pro-apoptotic function [4].

- **3.1. Cell Lysis:** Collect approximately 500,000 drug-treated cells. Wash with PBS and homogenize in 1X Cytosol Extraction Buffer.
- **3.2. Differential Centrifugation:**
 - Centrifuge homogenate at $1,000 \times g$ for 10 minutes at 4°C to remove nuclei and unbroken cells.
 - Transfer supernatant to a new tube and centrifuge at $10,000 \times g$ for 30 minutes at 4°C .
- **3.3. Fraction Collection:**
 - The resulting supernatant is the **cytosolic fraction**.
 - Resuspend the pellet (containing mitochondria) in 1X Mitochondria Extraction Buffer; this is the **mitochondrial fraction**.
- **3.4. Western Blot Analysis:** Resolve proteins from both fractions by SDS-PAGE, transfer to a membrane, and probe with antibodies against **CDK1**, **phospho-Bcl-2 (S70)**, **cyclin B1**, and organelle-specific markers (e.g., COX IV for mitochondria).

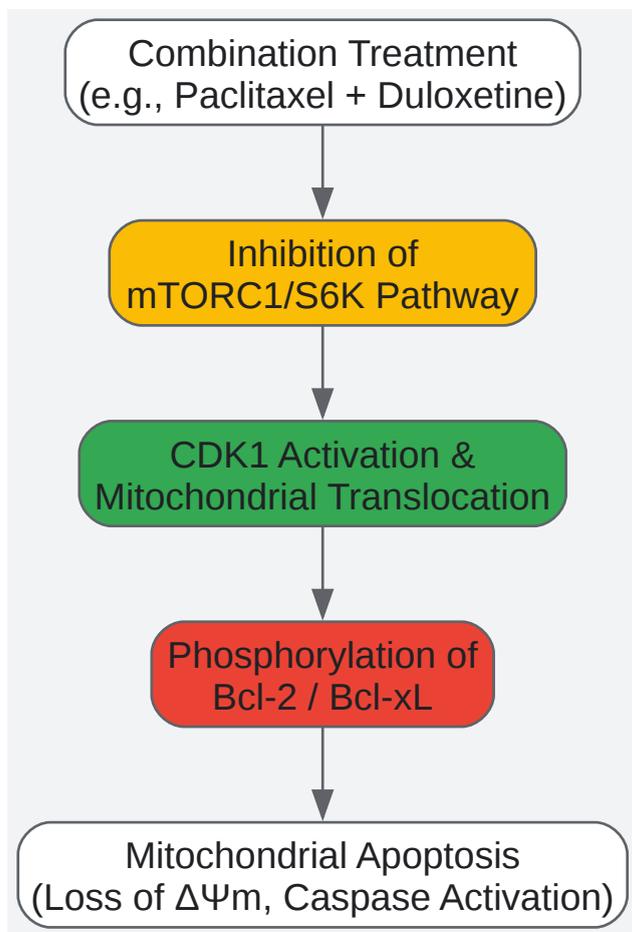
Experimental Workflow and Signaling Pathway

To help visualize the key experiments and molecular mechanisms, the following diagrams outline the core workflow and pro-apoptotic signaling pathway investigated using **Avotaciclilb**.



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*Diagram 1: Experimental workflow for evaluating **Avotaciclilb**, outlining the sequence of key assays from initial viability screening to mechanistic analysis.*



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Diagram 2: Pro-apoptotic CDK1 signaling pathway. Combination treatment can inhibit S6K, leading to CDK1 activation and its translocation to mitochondria, where it phosphorylates and inactivates Bcl-2/Bcl-xL, triggering apoptosis [4].

Important Considerations for Researchers

- **Positive Control:** Use a known CDK1 inhibitor like **RO-3306** to validate that observed effects are due to CDK1 inhibition [4].
- **Off-Target Effects:** **Avotaciclib** is a potent CDK1 inhibitor, but its selectivity profile should be confirmed as it may interact with other CDKs.
- **Solubility and Storage:** **Avotaciclib trihydrochloride** is recommended for aqueous experiments due to its high solubility (78 mg/mL in water) [2]. Aliquots in DMSO or water should be stored at -20°C or -80°C .

Conclusion

Avotaciclib is a valuable research tool for probing CDK1 function in cancer biology. The provided application notes and detailed protocols for viability, apoptosis, and mechanistic studies offer a foundation for investigating its potential to overcome therapy resistance.

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